molecular formula C13H22ClN3O3 B1478083 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1803562-39-1

4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B1478083
CAS No.: 1803562-39-1
M. Wt: 303.78 g/mol
InChI Key: OIPSBHAFVDBRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN3O3 and its molecular weight is 303.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methoxypiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3.ClH/c1-17-13(4-6-14-7-5-13)12-15-11(16-19-12)10-2-8-18-9-3-10;/h10,14H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPSBHAFVDBRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C2=NC(=NO2)C3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a novel compound characterized by its unique structural features, including a piperidine ring and an oxadiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, which include anti-inflammatory, analgesic, and antiproliferative properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H22ClN3O3C_{13}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 303.79 g/mol. The compound's structure is illustrated below:

Property Value
Molecular FormulaC13H22ClN3O3C_{13}H_{22}ClN_{3}O_{3}
Molecular Weight303.79 g/mol
CAS Number1803562-39-1
Purity≥95%

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. Initial studies suggest that it may modulate the activity of specific enzymes and receptors involved in inflammatory responses and immune system regulation. Notably, it has shown potential as a chemokine receptor antagonist, which could be significant in treating inflammatory diseases.

Antiproliferative Effects

Research has indicated that related compounds in the oxadiazole class exhibit antiproliferative properties. For instance, studies on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated their ability to inhibit tubulin polymerization in cancer cell lines, leading to increased mitotic cell death . This suggests that 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine may similarly exert antiproliferative effects through tubulin inhibition.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through its interaction with inflammatory mediators. Its structural components are believed to enhance solubility and reactivity, making it a candidate for further exploration in drug discovery programs aimed at treating conditions characterized by chronic inflammation.

Case Studies

  • Antiproliferative Activity : A study on structurally similar compounds found that derivatives containing the oxadiazole moiety significantly inhibited cancer cell proliferation with IC50 values ranging from 120 nM to several micromolar concentrations . This highlights the potential for 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine to serve as a lead compound in cancer therapeutics.
  • Enzyme Inhibition : In related research involving piperidine derivatives, compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and urease enzymes . The findings suggest that similar mechanisms could be explored for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.